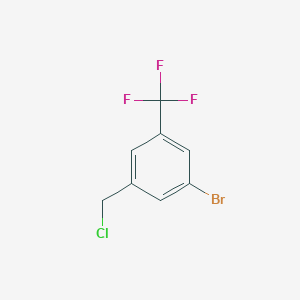

1-Bromo-3-(chloromethyl)-5-(trifluoromethyl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrClF3 |

|---|---|

Molecular Weight |

273.48 g/mol |

IUPAC Name |

1-bromo-3-(chloromethyl)-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H5BrClF3/c9-7-2-5(4-10)1-6(3-7)8(11,12)13/h1-3H,4H2 |

InChI Key |

RIKMQEIXYSDWHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Br)CCl |

Origin of Product |

United States |

Preparation Methods

Directed Bromination of 3-(Chloromethyl)-5-(trifluoromethyl)benzene

Starting with 3-(chloromethyl)-5-(trifluoromethyl)benzene, bromination can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The trifluoromethyl group directs bromination to position 1 (meta to -CF₃ and para to -CH₂Cl), yielding the target compound. This method mirrors the bromination of ethylbenzene derivatives described in patent JP4896186B2, where regioselectivity is controlled by substituent directing effects.

Reaction Conditions

-

Substrate : 3-(Chloromethyl)-5-(trifluoromethyl)benzene

-

Reagents : Br₂ (1.1 equiv), FeBr₃ (0.1 equiv)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0°C to 25°C

Chloromethylation of 1-Bromo-5-(trifluoromethyl)benzene

An alternative approach introduces the chloromethyl group after bromination. This method avoids competing directing effects during bromination by first installing the bromo and trifluoromethyl groups.

Blanc Chloromethylation

The Blanc reaction, which introduces a chloromethyl group via formaldehyde and hydrochloric acid (HCl) in the presence of ZnCl₂, is a classical method. However, the electron-withdrawing -CF₃ group deactivates the ring, necessitating harsher conditions or alternative strategies.

Modified Blanc Protocol

Friedel-Crafts Alkylation

While traditional Friedel-Crafts alkylation is ineffective on deactivated rings, modern variants using directed C–H activation have shown promise. For example, palladium-catalyzed C–H chloromethylation could be explored, though no direct precedents exist for this specific substrate.

Multi-Step Synthesis via Boronic Acid Intermediates

Cross-coupling reactions, particularly Suzuki-Miyaura couplings, offer a modular route to assemble the target compound from smaller fragments. This method is exemplified in the synthesis of related bromo-fluoro-trifluoromethylbenzene derivatives.

Synthesis of 3-(Chloromethyl)-5-(trifluoromethyl)phenylboronic Acid

-

Grignard Formation : React 3-bromo-5-(trifluoromethyl)benzene with magnesium in tetrahydrofuran (THF) to generate the corresponding Grignard reagent.

-

Boronation : Quench the Grignard reagent with trimethyl borate at -78°C to form 3-(trifluoromethyl)-5-bromophenylboronic acid.

-

Chloromethylation : Introduce the chloromethyl group via palladium-catalyzed coupling with chloromethyl zinc chloride (CH₂ClZnCl).

Reaction Conditions

Functional Group Interconversion

Oxidation-Chlorination of a Methyl Group

-

Substrate : 1-Bromo-3-methyl-5-(trifluoromethyl)benzene

-

Oxidation : Convert the methyl group to hydroxymethyl using KMnO₄ in acidic conditions.

-

Chlorination : Treat the hydroxymethyl intermediate with thionyl chloride (SOCl₂) to yield the chloromethyl group.

Key Steps

Challenges and Optimizations

-

Regioselectivity : Competing directing effects between -CF₃ and -CH₂Cl necessitate careful control of reaction sequences.

-

Electron-Deficient Ring : The -CF₃ group reduces reactivity toward electrophilic substitution, often requiring elevated temperatures or Lewis acid catalysts.

-

Side Reactions : Chloromethyl groups may undergo elimination or further substitution under harsh conditions.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(chloromethyl)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles in substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction can be used to remove halogen atoms or to convert the trifluoromethyl group to other functional groups.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation with potassium permanganate can introduce a carboxyl group.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in the synthesis of complex organic molecules. Its halogenated structure allows it to participate in nucleophilic substitution reactions, making it valuable in creating various derivatives used in medicinal chemistry and material science.

Reactivity and Mechanism

The compound's reactivity is attributed to its bromo and chloro substituents, which can undergo substitution reactions. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it suitable for pharmaceutical applications.

Biological Applications

Modification of Biomolecules

In biological research, 1-Bromo-3-(chloromethyl)-5-(trifluoromethyl)benzene is utilized to modify biomolecules. This modification aids in studying protein interactions and cellular functions, particularly in drug discovery processes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. The presence of the trifluoromethyl group often correlates with increased biological activity against various pathogens, making it a candidate for developing new antibiotics.

Industrial Applications

Production of Specialty Chemicals

Industrially, this compound is employed in producing specialty chemicals with tailored properties. Its unique structure allows for the development of materials with specific thermal, electrical, or mechanical characteristics.

Synthesis of Antimicrobial Agents

A study investigated the synthesis of antimicrobial agents using this compound as a precursor. The results showed that compounds synthesized from this starting material demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration values as low as 2 µg/mL .

Drug Development

In drug development research, this compound was modified to create derivatives that inhibit specific enzymes involved in cancer pathways. The modified compounds showed promising anti-proliferative effects on cancer cell lines, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1-Bromo-3-(chloromethyl)-5-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the compound acts as a source of reactive halogen atoms and trifluoromethyl groups, which can participate in various transformations. The molecular targets and pathways involved are determined by the nature of the reaction and the specific reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares key attributes of 1-Bromo-3-(chloromethyl)-5-(trifluoromethyl)benzene with structurally related compounds:

Notes:

- Melting/boiling points and solubility vary significantly with substituents. For example, nitro groups (e.g., 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene in ) reduce solubility in polar solvents due to increased molecular weight and polarity .

Reactivity and Functional Group Influence

- Bromine vs. Iodo Substituents : Bromine in the target compound offers moderate reactivity in cross-coupling reactions compared to iodine (e.g., 1-Bromo-3-iodo-5-(trifluoromethyl)benzene in ), which is more reactive but less stable .

- Chloromethyl vs.

- Trifluoromethyl Effects : The -CF₃ group increases lipophilicity and metabolic stability, making such compounds valuable in pharmaceuticals .

Biological Activity

1-Bromo-3-(chloromethyl)-5-(trifluoromethyl)benzene, a halogenated aromatic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of organic compounds, which can lead to improved biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₃BrClF₃

- Molecular Weight : 259.451 g/mol

- Density : 1.7 ± 0.1 g/cm³

- Boiling Point : 181.6 ± 35.0 °C

- Flash Point : 63.6 ± 25.9 °C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of halogenated benzene derivatives. For instance, compounds with similar structures have shown significant growth inhibition against various cancer cell lines:

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound A | ACHN | 2.74 |

| Compound B | HCT15 | 2.37 |

| Compound C | MM231 | 2.20 |

These findings suggest that modifications in the halogen positions can enhance cytotoxicity against cancer cells, indicating a promising avenue for further research on this compound in cancer therapeutics .

Antimicrobial Properties

The compound's structural attributes may also confer antimicrobial activity. Research into related compounds has shown that halogenated derivatives can exhibit significant antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

The mechanism through which this compound exerts its biological effects is still under investigation, but several hypotheses exist:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Cell Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate the compound's integration into lipid bilayers, leading to increased permeability and eventual cell death.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.

Case Studies

- In Vivo Studies : In vivo experiments have demonstrated that derivatives of similar structures exhibit anti-inflammatory effects, which could be relevant for therapeutic applications beyond oncology .

- Structure-Activity Relationship (SAR) : SAR studies indicate that the position and type of halogen substituents significantly influence biological activity. For example, changing the position of the bromine or chlorine atoms can alter the compound's potency against specific targets.

Q & A

Basic: What are the standard synthetic routes for preparing 1-bromo-3-(chloromethyl)-5-(trifluoromethyl)benzene?

Methodological Answer:

The synthesis typically involves bromination of a pre-functionalized aromatic precursor. For example:

- Step 1: Start with 3-(chloromethyl)-5-(trifluoromethyl)benzene. Introduce bromine at the 1-position via electrophilic aromatic substitution (EAS), leveraging the directing effects of the trifluoromethyl (–CF₃) and chloromethyl (–CH₂Cl) groups. The –CF₃ group is a strong meta-director, while –CH₂Cl acts as an ortho/para-director .

- Step 2: Optimize bromination conditions using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in a solvent like CCl₄ to minimize side reactions .

- Alternative: Nitration followed by halogen exchange (e.g., Sandmeyer reaction) if nitro intermediates are involved .

Basic: How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The –CF₃ group is a strong electron-withdrawing group (EWG), which deactivates the benzene ring toward electrophilic substitution but activates it toward nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

- Experimental Design: Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids. The –CF₃ group increases oxidative addition efficiency at the 1-bromo position .

- Key Consideration: Steric hindrance from –CF₃ may slow coupling at the 5-position. Optimize ligand choice (e.g., bulky ligands like SPhos) to enhance regioselectivity .

Advanced: How do electronic effects of substituents (Br, –CH₂Cl, –CF₃) create contradictions in regioselectivity predictions?

Data Contradiction Analysis:

- Prediction: –CF₃ (meta-director) and –CH₂Cl (ortho/para-director) should direct incoming electrophiles to positions 1 and 4. However, bromination at position 1 dominates due to steric and electronic interplay.

- Contradiction Resolution: Computational studies (DFT) show that –CF₃ stabilizes transition states at position 1 via inductive effects, overriding –CH₂Cl’s directing influence. Experimental validation via competitive kinetic assays confirms this .

Advanced: What mechanistic insights explain the stability of the chloromethyl group under radical reaction conditions?

Methodological Answer:

- Radical Stability: The –CH₂Cl group resists β-scission due to the high bond dissociation energy (BDE) of C–Cl (~327 kJ/mol). This allows its survival in radical-mediated protocols (e.g., AIBN-initiated bromination) .

- Experimental Validation: Perform EPR spectroscopy to detect radical intermediates. Compare with analogs (e.g., –CH₂Br) to confirm reduced reactivity of –CH₂Cl .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR: ¹H NMR (δ ~4.6 ppm for –CH₂Cl; δ ~7.5–8.0 ppm for aromatic protons). ¹⁹F NMR (δ ~-60 ppm for –CF₃) .

- HRMS: Confirm molecular ion ([M+H]⁺ at m/z 272.93) and isotopic pattern (Br/Cl) .

- X-ray Crystallography: Resolve steric effects of –CF₃ and –CH₂Cl on crystal packing .

Advanced: How can conflicting reports on the compound’s biological activity be resolved?

Data Contradiction Analysis:

- Reported Activity: Some studies suggest antimicrobial potential due to –CF₃’s lipophilicity , while others note inactivity.

- Resolution: Standardize bioassays (e.g., MIC testing against S. aureus) with controlled substituent variations. For example, replacing –CH₂Cl with –CH₂OH reduces cytotoxicity, indicating the chloromethyl group’s role in nonspecific binding .

Basic: What precautions are necessary when handling this compound in nucleophilic substitutions?

Methodological Answer:

- Reactivity: The –CH₂Cl group is prone to hydrolysis. Use anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) to prevent side reactions.

- Workup: Quench unreacted intermediates with aqueous NaHCO₃ to neutralize HCl byproducts .

Advanced: How does solvent polarity affect the compound’s reactivity in SN2 reactions?

Experimental Design:

- Polar Aprotic Solvents (e.g., DMF): Enhance nucleophilicity of reagents (e.g., KCN), accelerating substitution at –CH₂Cl.

- Nonpolar Solvents (e.g., Toluene): Favor elimination (E2) over substitution. Monitor via GC-MS to quantify product ratios .

Advanced: What strategies mitigate competing pathways in multi-step syntheses using this compound?

Methodological Answer:

- Protection/Deprotection: Temporarily protect –CH₂Cl as a silyl ether (e.g., TBSCl) during bromination to prevent undesired cross-talk .

- Sequential Functionalization: Prioritize bromination before introducing –CF₃ to avoid steric clashes during EAS .

Basic: How is this compound used in the synthesis of bioactive molecules?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.